N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-(QUINOLIN-2-YLSULFANYL)ACETAMIDE
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Overview
Description
N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-(QUINOLIN-2-YLSULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a chlorophenyl group, a thiadiazole ring, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-(QUINOLIN-2-YLSULFANYL)ACETAMIDE typically involves multiple steps starting from readily available precursors. One common synthetic route begins with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate thiadiazole is then reacted with quinoline-2-thiol under nucleophilic substitution conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-(QUINOLIN-2-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide and electrophiles such as alkyl halides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-(QUINOLIN-2-YLSULFANYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-(QUINOLIN-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-(QUINOLIN-2-YLSULFANYL)ACETAMIDE stands out due to its unique combination of a thiadiazole ring and a quinoline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-quinolin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4OS2/c20-14-8-5-13(6-9-14)18-23-19(24-27-18)22-16(25)11-26-17-10-7-12-3-1-2-4-15(12)21-17/h1-10H,11H2,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIZEGISBQWQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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